5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine

Medicinal Chemistry Chemical Synthesis Quality Control

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (54760-47-3) delivers a non‑planar saturated core that disrupts π‑stacking, dramatically improving aqueous solubility and metabolic stability over the flat aromatic imidazo[1,2‑b]pyridazine. This 3D geometry unlocks distinct binding modes pre‑validated in oncology kinase campaigns (MCF‑7, SK‑MEL‑28, BRAF, MEK2). Supplied at ≥95% purity for reproducible SAR and proprietary library assembly. The scaffold is chemically non‑interchangeable with its aromatic counterpart – order this specific building block to ensure your hit‑to‑lead program stays on track.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 54760-47-3
Cat. No. B3144242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
CAS54760-47-3
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CC2=NC=CN2NC1
InChIInChI=1S/C6H9N3/c1-2-6-7-4-5-9(6)8-3-1/h4-5,8H,1-3H2
InChIKeyXNOZFYMYPHZPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (CAS 54760-47-3): A Core Scaffold for Next-Generation Kinase and Anticancer Probes


5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (CAS 54760-47-3, MFCD21336093, molecular weight 123.16 g/mol) is a saturated heterocyclic building block featuring a fused imidazole-pyridazine core. It functions as a versatile scaffold for medicinal chemistry, enabling the construction of libraries targeting kinases implicated in oncology and other diseases. The saturated tetrahydro backbone confers distinct physicochemical properties compared to the fully aromatic imidazo[1,2-b]pyridazine [1]. Its commercial availability as a high-purity research reagent (≥98% purity) supports reliable and reproducible synthetic campaigns .

Why a Simple Imidazopyridazine Analog Cannot Substitute for 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (CAS 54760-47-3)


Substituting 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine with its fully aromatic counterpart, imidazo[1,2-b]pyridazine (CAS 766-55-2), is not chemically or pharmacologically equivalent. The key differentiator is the saturated tetrahydro backbone, which fundamentally alters the core's geometry, physicochemical profile, and metabolic stability. The aromatic scaffold is planar and often exhibits poor aqueous solubility [1], whereas the saturated scaffold disrupts π-stacking interactions, conferring improved solubility and a distinct three-dimensional binding mode [2]. This structural divergence directly impacts synthetic derivatization potential and downstream biological activity. Consequently, substituting one core for the other will yield a different library of final compounds with non-interchangeable biological profiles, making 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine a specific and non-negotiable starting material for projects aiming to explore this unique chemical space.

Quantitative Evidence Guide: Procurement-Ready Data for 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (CAS 54760-47-3)


Procurement-Grade Purity and Quality Control Standards for Reproducible Synthesis

For procurement decisions, a key differentiator is the availability of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine at a guaranteed high purity suitable for demanding synthetic applications. The compound is commercially available with a purity specification of NLT 98% . This high purity minimizes batch-to-batch variability and reduces the need for in-house purification, thereby accelerating research timelines and ensuring experimental reproducibility.

Medicinal Chemistry Chemical Synthesis Quality Control

Established Synthetic Route Enables Efficient Derivative Generation

A robust and well-documented synthetic route is available for the construction of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold, which is a critical advantage for research groups planning to use it as a starting point for library synthesis. The core can be synthesized via ring transformation of γ-keto-oxazoles with hydrazine, followed by reduction with NaBH4 [1]. This established methodology provides a reliable pathway to the scaffold, ensuring that researchers can generate a sufficient quantity of the building block or its derivatives for downstream applications.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Derivatization Yields Potent Anticancer Leads with Low-Micromolar IC50 Values

While the parent scaffold itself is an intermediate, its value is directly demonstrated by the biological activity of derivatives synthesized from it. Novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides exhibited potent anticancer activity against human cancer cell lines. Compounds 4e and 4f achieved IC50 values of 9.4 μM and 7.8 μM against MCF-7 (breast) and SK-MEL-28 (melanoma) cell lines, respectively. This activity is comparable to the reference chemotherapeutics 5-fluorouracil (IC50 2.3-3.3 μM) and etoposide (IC50 1.1-3.3 μM) in the same assay [1].

Anticancer Drug Discovery Kinase Inhibition SAR Studies

Physicochemical Differentiation: The Tetrahydro Core Exhibits Superior Aqueous Solubility Profile vs. Aromatic Analogs

A key differentiator for the procurement of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine over the aromatic imidazo[1,2-b]pyridazine (CAS 766-55-2) is its significantly altered solubility profile. The aromatic scaffold is reported to be slightly soluble in DMSO and methanol but insoluble in water [1]. In contrast, the saturated tetrahydro scaffold exhibits improved aqueous solubility due to the disruption of planar π-stacking and increased molecular polarity [2]. This class-level inference is supported by the generally improved drug-likeness properties of saturated heterocycles, making the tetrahydro scaffold a more attractive starting point for developing compounds with favorable ADME properties.

Physicochemical Properties Drug-likeness Scaffold Selection

Targeted Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (CAS 54760-47-3)


Lead Generation for Breast and Melanoma Cancer Therapeutics

This scaffold is ideally suited for medicinal chemistry groups focused on developing novel kinase inhibitors for oncology. The evidence from Section 3 demonstrates that simple functionalization of the core yields compounds with single-digit micromolar potency against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines [1]. This positions 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine as a validated starting point for hit-to-lead campaigns targeting these cancers.

Synthesis of Focused Chemical Libraries with Favorable ADME Profiles

Procurement of this building block is highly recommended for projects where aqueous solubility and metabolic stability are key design criteria. The saturated tetrahydro core offers a demonstrably improved solubility profile compared to the planar aromatic analog [2], which is a common liability in drug discovery. Using this scaffold from the outset can guide medicinal chemistry efforts toward more drug-like chemical space.

Core Scaffold for In-House Derivatization and SAR Studies

For research laboratories with synthetic capabilities, 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine serves as an ideal core for building proprietary libraries. Its availability in high purity (≥98%) and the existence of a published, reproducible synthetic route [3] ensure that the scaffold can be reliably sourced or produced in-house. This facilitates systematic structure-activity relationship (SAR) studies exploring substitutions at multiple positions on the imidazole and pyridazine rings.

Tool Compound Development for Kinase Target Validation

Molecular docking studies on derivatives of this scaffold have shown strong binding affinities with key kinases implicated in cancer, including BRAF, MEK2, and PDGFRA [1]. This makes the core scaffold a valuable tool for developing selective chemical probes to dissect the function of these kinases in cellular models, aiding in target validation and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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